molecular formula C19H30N2O B10882207 1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine

1'-(2-Methoxybenzyl)-4-methyl-1,4'-bipiperidine

Cat. No.: B10882207
M. Wt: 302.5 g/mol
InChI Key: GBVHRZRSXRLVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine is a chemical compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of a methoxybenzyl group attached to one of the nitrogen atoms of the bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine typically involves the reaction of 2-methoxybenzyl chloride with 4-methyl-1,4’-bipiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxybenzyl)-4-(4-nitrobenzyl)piperazine
  • 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)amino]ethyl}piperazines

Uniqueness

1’-(2-Methoxybenzyl)-4-methyl-1,4’-bipiperidine is unique due to its specific structural features, such as the presence of both a methoxybenzyl group and a bipiperidine core. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research domains.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C19H30N2O/c1-16-7-13-21(14-8-16)18-9-11-20(12-10-18)15-17-5-3-4-6-19(17)22-2/h3-6,16,18H,7-15H2,1-2H3

InChI Key

GBVHRZRSXRLVFC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.